molecular formula C6H11N5O3 B14349625 6-amino-1-methyl-7H-purin-2-one;dihydrate CAS No. 91785-94-3

6-amino-1-methyl-7H-purin-2-one;dihydrate

Cat. No.: B14349625
CAS No.: 91785-94-3
M. Wt: 201.18 g/mol
InChI Key: DXTGYJCDPAHWQO-UHFFFAOYSA-N
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Description

6-amino-1-methyl-7H-purin-2-one;dihydrate is a compound belonging to the class of organic compounds known as 6-aminopurines. These are purines that carry an amino group at position 6. Purine is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1-methyl-7H-purin-2-one typically involves the methylation of adenine. One common method is the reaction of adenine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for 6-amino-1-methyl-7H-purin-2-one often involve large-scale methylation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-amino-1-methyl-7H-purin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-amino-1-methyl-7H-purin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in nucleic acid chemistry and potential as a nucleotide analog.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and as a research chemical

Mechanism of Action

The mechanism of action of 6-amino-1-methyl-7H-purin-2-one involves its interaction with nucleic acids and enzymes. It can act as a substrate or inhibitor for various enzymes involved in nucleic acid metabolism. The compound’s effects are mediated through its incorporation into nucleic acids or its interaction with enzyme active sites, leading to altered biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-1-methyl-7H-purin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

91785-94-3

Molecular Formula

C6H11N5O3

Molecular Weight

201.18 g/mol

IUPAC Name

6-amino-1-methyl-7H-purin-2-one;dihydrate

InChI

InChI=1S/C6H7N5O.2H2O/c1-11-4(7)3-5(9-2-8-3)10-6(11)12;;/h2H,7H2,1H3,(H,8,9,10,12);2*1H2

InChI Key

DXTGYJCDPAHWQO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2C(=NC1=O)N=CN2)N.O.O

Origin of Product

United States

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